Ethyl 6-fluoro-1H-indole-4-carboxylate
Description
Ethyl 6-fluoro-1H-indole-4-carboxylate is a fluorinated indole derivative with the molecular formula C₁₁H₁₀FNO₂ and a molecular weight of 207.20 g/mol. It features a fluorine atom at position 6 of the indole ring and an ethyl ester group at position 4 (Figure 1). This compound is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research. Storage conditions for the ethyl ester derivative are recommended at 2–8°C .
Properties
IUPAC Name |
ethyl 6-fluoro-1H-indole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-2-15-11(14)9-5-7(12)6-10-8(9)3-4-13-10/h3-6,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXQODMBRUGIAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CNC2=CC(=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of Ethyl 6-fluoro-1H-indole-4-carboxylate
General Synthetic Strategy
The synthesis of this compound generally proceeds via the preparation of 6-fluoro-1H-indole-4-carboxylic acid derivatives, followed by esterification to introduce the ethyl ester group. The key steps include:
- Formation of 6-fluoro-1H-indole-4-carboxylhydrazide or related intermediates.
- Conversion to the corresponding carboxylic acid methyl or ethyl ester.
- Purification and characterization.
Detailed Preparation Procedure from Patent Literature
A representative preparation method is described in Chinese patent CN106854172B, which outlines a two-step synthesis involving hydrazide formation and subsequent esterification:
Step 1: Preparation of 6-fluoro-1H-indole-4-carboxylhydrazide
- Starting from 5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester (1 kg, 4.7 mol), it is reacted with N,N-dimethylformamide dimethyl acetal (3 kg, 25.2 mol) and triethylamine (250 g, 2.47 mol) in dimethylformamide (5 L).
- The mixture is heated to 100°C until completion.
- After cooling, methanol (5 L) and 50% hydrazine hydrate (1.4 kg, 14.1 mol) are added.
- The reaction proceeds at 60°C to yield 6-fluoro-1H-indole-4-carboxylhydrazide as a white solid after filtration.
- Yield: 93.1% (843 g).
Step 2: Esterification to 6-fluoro-1H-indole-4-carboxylic acid methyl ester
- 6-fluoro-1H-indole-4-carboxylhydrazide (843 g, 4.37 mol) is reacted with methanol (1 L), dichloromethane (5 L), and 2-iodobenzoic acid (1.47 kg, 5.25 mol).
- The reaction mixture is warmed to 40°C and stirred until completion.
- After reaction, 10% sodium sulfite aqueous solution is added, followed by liquid separation.
- The organic layer is dried and evaporated to dryness.
- The crude product is recrystallized using ethyl acetate and n-heptane to afford the methyl ester.
- Yield: 78% (658 g).
- Characterization by ^1H NMR (400 MHz, DMSO-d6) confirms product structure.
Reaction Conditions and Notes
| Step | Reactants | Conditions | Outcome | Yield | Notes |
|---|---|---|---|---|---|
| 1 | 5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester, N,N-dimethylformamide dimethyl acetal, triethylamine, hydrazine hydrate | DMF solvent, 100°C then 60°C | 6-fluoro-1H-indole-4-carboxylhydrazide | 93.1% | High yield, solid product |
| 2 | 6-fluoro-1H-indole-4-carboxylhydrazide, methanol, dichloromethane, 2-iodobenzoic acid | 40°C, stirring, sodium sulfite quench | 6-fluoro-1H-indole-4-carboxylic acid methyl ester | 78% | Purification by recrystallization |
Analytical and Characterization Data
- [^1H NMR (400 MHz, DMSO-d6)](pplx://action/followup): Key signals include a singlet at 3.87 ppm (3H, methyl ester), aromatic protons between 6.9–7.5 ppm, and a broad singlet at 11.47 ppm corresponding to the NH proton of the indole ring.
- Yield and Purity: High yields above 75% are reported with recrystallization providing pure products suitable for further applications.
- Spectroscopic Confirmation: The fluorine substitution is confirmed by characteristic chemical shifts and coupling constants in NMR spectra.
Comparative Analysis with Related Compounds
While direct preparation methods for this compound are limited in literature, related indole esters such as Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate and Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate have been synthesized via similar strategies involving halogenated indole precursors and esterification steps under controlled conditions. These methods emphasize:
- Use of halogenated aromatic precursors.
- Protection and functional group transformations.
- Esterification under anhydrous conditions with bases to neutralize acids formed.
- Purification through recrystallization or chromatography.
Summary of Preparation Methodology
| Aspect | Description |
|---|---|
| Starting Materials | Fluorinated nitrobenzoic acid methyl esters or related substituted benzoic acids |
| Key Intermediates | 6-fluoro-1H-indole-4-carboxylhydrazide |
| Reaction Types | Hydrazide formation, esterification via reaction with alcohols and coupling agents |
| Solvents | Dimethylformamide, methanol, dichloromethane |
| Catalysts/Reagents | Triethylamine, 2-iodobenzoic acid, hydrazine hydrate |
| Reaction Conditions | Heating (60–100°C), stirring, aqueous quenching with sodium sulfite |
| Purification | Recrystallization from ethyl acetate and n-heptane |
| Yields | 78–93% for key steps |
| Characterization | ^1H NMR, melting point, purity by recrystallization |
The preparation of this compound involves a multi-step synthetic route starting from fluorinated nitrobenzoic acid derivatives. The process includes hydrazide formation and subsequent esterification, with reaction conditions optimized for high yield and purity. Analytical data such as ^1H NMR confirm the structure and substitution pattern. This methodology is supported by patent literature providing detailed experimental procedures and outcomes, making it a reliable and authoritative reference for researchers aiming to synthesize this compound.
Scientific Research Applications
Ethyl 6-fluoro-1H-indole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 6-fluoro-1H-indole-4-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through cell membranes. It can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 6-fluoro-1H-indole-4-carboxylate belongs to a class of fluorinated indole carboxylates. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Physical Properties of this compound and Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Similarity Score* | Key Structural Differences |
|---|---|---|---|---|---|---|
| This compound | N/A | C₁₁H₁₀FNO₂ | 207.20 | Not reported | Reference compound | Fluorine at C6, ethyl ester at C4 |
| Mthis compound | 1082040-43-4 | C₁₀H₈FNO₂ | 193.17 | 343.7 ± 27.0 | 0.81 | Methyl ester at C4 |
| Ethyl 4-fluoro-1H-indole-2-carboxylate | 348-32-3 | C₁₁H₁₀FNO₂ | 207.20 | Not reported | 0.83 | Fluorine at C4, ethyl ester at C2 |
| Ethyl 5-fluoro-1H-indole-2-carboxylate | N/A | C₁₁H₁₀FNO₂ | 207.20 | Not reported | — | Fluorine at C5, ethyl ester at C2 |
| Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate | 586336-88-1 | C₁₂H₁₀ClNO₃ | 251.67 | Not reported | — | Chlorine at C6, formyl group at C3 |
*Similarity scores derived from structural and functional comparisons using cheminformatics tools .
Key Observations:
Positional Isomerism :
- Fluorine substitution at C6 (as in the target compound) versus C4 or C5 alters electronic properties and reactivity. For example, mthis compound exhibits a higher boiling point (343.7°C ) compared to its ethyl ester analogs due to reduced steric hindrance and enhanced polarity .
- Ethyl 5-fluoro-1H-indole-2-carboxylate (used in synthesizing carboxamide derivatives in ) demonstrates the impact of fluorine position on biological activity, with C5-fluoro analogs showing higher receptor affinity in kinase inhibition studies .
Functional Group Variations :
- Replacement of the ethyl ester with a methyl ester (e.g., mthis compound) reduces molecular weight and increases polarity, influencing solubility and metabolic stability .
- Substitution of fluorine with chlorine (e.g., ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate) enhances electrophilicity, making the compound more reactive in cross-coupling reactions .
Biological and Synthetic Applications :
- This compound serves as a precursor to Rucaparib Intermediate 2 , a PARP inhibitor used in cancer therapy .
- Mthis compound is utilized in high-throughput crystallography studies due to its compatibility with SHELX refinement software .
Research Findings and Trends
- Fluorine Impact: Fluorination at C6 improves metabolic stability and bioavailability compared to non-fluorinated indoles, as seen in pharmacokinetic studies of Rucaparib intermediates .
- Synthetic Efficiency : Ethyl esters are preferred over methyl esters in large-scale synthesis due to easier purification and higher yields, as demonstrated in industrial processes .
- Structural Insights : SHELX software has been critical in resolving the crystal structures of fluorinated indoles, aiding in the design of analogs with optimized binding properties .
Q & A
Q. What are the recommended synthetic routes for Ethyl 6-fluoro-1H-indole-4-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : this compound can be synthesized via fluorination of indole precursors or esterification of carboxylic acid derivatives. A common approach involves the Vilsmeier-Haack reaction for introducing functional groups to the indole core (e.g., formylation in analogous compounds) . Optimization includes:
- Temperature control : Maintaining low temperatures (0–5°C) during fluorination to minimize side reactions.
- Catalyst selection : Using copper(I) catalysts (e.g., [Cu(I)(PcL)]) for coupling reactions, as demonstrated in furo-indole syntheses .
- Purification : Flash chromatography (silica gel, toluene/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate high-purity product .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR to confirm the indole scaffold, fluorine coupling patterns, and ester group signals. NMR can validate fluorine substitution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (CHFNO) and detect fragmentation patterns .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL or OLEX2 for refinement, especially if crystallographic data discrepancies arise (e.g., twinning or disorder) .
Q. What safety protocols and waste management practices are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
- Waste disposal : Segregate halogenated waste (e.g., fluorine-containing byproducts) and neutralize acidic/basic residues before disposal .
- Spill management : Absorb spills with inert materials (vermiculite) and avoid water to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- Fukui functions : Calculate electrophilic () and nucleophilic () indices to identify reactive sites for functionalization (e.g., C-3 or C-5 positions) .
- HOMO-LUMO analysis : Assess electronic transitions and band gaps to correlate with UV-Vis absorption data .
- Solvent effects : Include polarizable continuum models (PCM) to simulate solvent interactions, critical for predicting solubility .
Q. What strategies resolve contradictions in crystallographic data or unexpected spectroscopic results for derivatives?
- Methodological Answer :
- Data validation : Cross-check unit cell parameters (e.g., a=11.6611 Å, α=77.250° from analogous structures) and refine using SHELXL with TWIN/BASF commands for twinned crystals .
- Dynamic NMR : Investigate fluxional behavior if NMR shows unexpected splitting (e.g., rotameric equilibria of the ester group) .
Q. How does fluorine at the 6-position influence bioactivity compared to other halogens in indole-4-carboxylates?
- Methodological Answer :
- Lipophilicity : Fluorine’s electronegativity increases membrane permeability (logP ~2.1 vs. Cl ~2.9) but reduces metabolic oxidation vs. non-halogenated analogs .
- Receptor binding : Use molecular docking (e.g., AutoDock Vina) to compare halogen interactions with target proteins (e.g., kinase ATP-binding pockets) .
Q. What advanced purification techniques isolate this compound from complex mixtures?
- Methodological Answer :
- Preparative HPLC : Use C18 columns with acetonitrile/water (70:30) gradients; monitor at 254 nm for indole UV absorption .
- Crystallization : Optimize solvent polarity (e.g., DCM/hexane) to enhance crystal lattice stability and minimize co-precipitation of byproducts .
Q. How to design SAR studies using this compound as a lead compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
